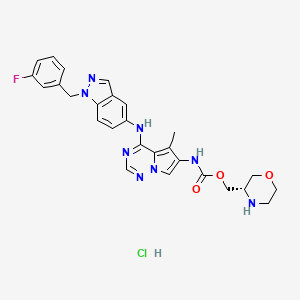

BMS-599626 盐酸盐

描述

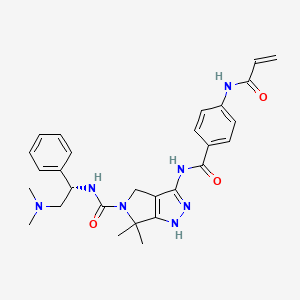

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a morpholine ring, a fluorophenyl group, and an indazole moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

科学研究应用

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Industrial applications may include its use as a catalyst or as a component in the production of advanced materials .

作用机制

Target of Action

BMS-599626 Hydrochloride, also known as AC480 HCl, primarily targets the human epidermal growth factor receptors (HER), specifically HER1, HER2, and HER4 . These receptors play a crucial role in cell proliferation and survival, and their overexpression is often associated with various types of cancers .

Mode of Action

BMS-599626 Hydrochloride inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . It also blocks the formation of HER1/HER2 heterodimers, thereby inhibiting the downstream signaling pathway . This compound is highly selective for HER1 and HER2, showing minimal interaction with other diverse protein kinases .

Biochemical Pathways

The inhibition of HER1 and HER2 by BMS-599626 Hydrochloride disrupts several key biochemical pathways. It abrogates HER1 and HER2 signaling, leading to the inhibition of the MAPK and AKT pathways, which are involved in cell survival and proliferation . By blocking the formation of HER1/HER2 heterodimers, it also prevents the activation of downstream signaling pathways that drive tumor growth .

Pharmacokinetics

It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .

Result of Action

The action of BMS-599626 Hydrochloride results in the inhibition of tumor cell proliferation . It has shown significant antitumor efficacy in multiple HER1- and HER2-dependent xenograft models . The inhibition of receptor signaling correlates well with its antitumor activity .

生化分析

Biochemical Properties

BMS-599626 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of HER1 and HER2 receptors. These receptors are part of the epidermal growth factor receptor (EGFR) family, which is involved in cell proliferation and differentiation. BMS-599626 Hydrochloride inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling pathways such as the MAPK and AKT pathways . This inhibition leads to a reduction in tumor cell proliferation and an increase in tumor sensitivity to radiotherapy .

Cellular Effects

BMS-599626 Hydrochloride has significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cells that are dependent on HER1 and HER2 signaling . In GEO cells, BMS-599626 Hydrochloride inhibits HER1 phosphorylation and nearly completely inhibits EGF-dependent MAPK signaling . In N87 cells, it inhibits HER2, MAPK, and AKT phosphorylation . Additionally, BMS-599626 Hydrochloride induces the accumulation of cells in the G1 cell cycle phase, inhibits cell growth, enhances radiosensitivity, and prolongs the presence of γ-H2AX foci after radiation .

Molecular Mechanism

The molecular mechanism of BMS-599626 Hydrochloride involves the inhibition of HER1 and HER2 receptor autophosphorylation, which blocks downstream signaling pathways such as MAPK and AKT . This inhibition leads to a reduction in tumor cell proliferation and an increase in tumor sensitivity to radiotherapy . BMS-599626 Hydrochloride also inhibits the formation of HER1/HER2 heterodimers, providing an additional mechanism for inhibiting tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BMS-599626 Hydrochloride change over time. The compound has shown stability and effectiveness in inhibiting tumor growth over extended periods . In in vivo studies, BMS-599626 Hydrochloride has demonstrated dose-dependent inhibition of tumor growth when administered daily for 14 days . The compound also enhances radiosensitivity and prolongs the presence of γ-H2AX foci up to 24 hours after radiation .

Dosage Effects in Animal Models

The effects of BMS-599626 Hydrochloride vary with different dosages in animal models. In a phase I trial, patients with advanced solid tumors received BMS-599626 Hydrochloride at doses ranging from 100 to 660 mg/day . Dose-limiting toxic effects were observed at 660 mg/day, including grade 3 elevation of hepatic transaminases and QTc interval prolongation . The recommended maximum tolerated dose was determined to be 600 mg/day . The most frequent drug-related toxic effects included diarrhea, anorexia, asthenia, and skin rash .

Metabolic Pathways

BMS-599626 Hydrochloride is involved in metabolic pathways that include the inhibition of HER1 and HER2 receptors . The compound inhibits receptor autophosphorylation, blocking downstream signaling pathways such as MAPK and AKT . This inhibition leads to a reduction in tumor cell proliferation and an increase in tumor sensitivity to radiotherapy .

Transport and Distribution

BMS-599626 Hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound inhibits the function of ABCG2, a transporter protein, thereby increasing the intracellular accumulation of substrate chemotherapeutic drugs . This inhibition enhances the efficacy of chemotherapy in ABC transporter overexpressing cancer cells .

Subcellular Localization

The subcellular localization of BMS-599626 Hydrochloride involves its accumulation in specific cellular compartments where it exerts its inhibitory effects on HER1 and HER2 receptors . The compound does not alter the expression or intracellular localization of ABCG2 but decreases efflux and increases the intracellular accumulation of substrate chemotherapeutic drugs . This localization enhances the efficacy of chemotherapy in ABC transporter overexpressing cancer cells .

准备方法

The synthesis of [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride involves multiple steps, each requiring specific reaction conditions and reagentsThe final step involves the formation of the carbamate linkage and the addition of the hydrochloride salt to enhance the compound’s stability and solubility .

化学反应分析

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride can be compared to other compounds with similar structures, such as other morpholine derivatives or indazole-based molecules. These comparisons highlight the unique features of the compound, such as its specific functional groups and their arrangement, which may confer distinct chemical and biological properties. Similar compounds include various morpholine derivatives and indazole-based molecules .

属性

IUPAC Name |

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUSSRGSHIJMMN-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677373 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873837-23-1 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。